

# In-Depth Technical Guide to 5-Bromo-2-methoxy-4-methylpyridine

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## Compound of Interest

Compound Name: 5-Bromo-2-methoxy-4-methylpyridine

Cat. No.: B021950

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CAS Number: 164513-39-7

This technical guide provides a comprehensive overview of **5-Bromo-2-methoxy-4-methylpyridine**, a key intermediate in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development.

## Physicochemical Properties

**5-Bromo-2-methoxy-4-methylpyridine** is a halogenated pyridine derivative. Its physicochemical properties are summarized in the table below, providing essential information for its handling, application, and analysis.

Property	Value	Reference
CAS Number	164513-39-7	[1]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrNO	[1]
Molecular Weight	202.05 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	38-42 °C	
Boiling Point	253.9±25.0 °C at 760 mmHg	
Density	1.494±0.06 g/cm <sup>3</sup>	[2]
Purity	Typically >97%	

## Synthesis and Experimental Protocols

The synthesis of **5-Bromo-2-methoxy-4-methylpyridine** can be approached through various routes. While a direct, detailed protocol for this specific compound is not readily available in public literature, a common strategy involves the bromination of a corresponding pyridine precursor. Below is a representative protocol for the synthesis of a closely related and structurally similar compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, which can be adapted by those skilled in the art.

### Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

This protocol outlines the bromination of 2-methoxy-4-methyl-3-nitropyridine.

Materials:

- 2-methoxy-4-methyl-3-nitropyridine
- Acetic acid
- Sodium acetate

- Bromine
- 10% aqueous sodium bisulfite solution
- Saturated aqueous sodium bicarbonate solution
- Water
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Heating mantle
- Ice bath
- Büchner funnel and flask
- Filtration paper

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in acetic acid.
- Slowly add sodium acetate (3.6 eq) to the stirring solution at room temperature.
- Cool the mixture in an ice bath and add bromine (2.7 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.[3][4]
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.[4]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

- Quench the excess bromine by the dropwise addition of a 10% aqueous sodium bisulfite solution until the orange color disappears.
- Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the solid with cold water and dry it under a vacuum to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine.[3][4]

Workflow for the Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine:



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## Synthesis Workflow

# Chemical Reactivity and Applications in Drug Discovery

**5-Bromo-2-methoxy-4-methylpyridine** is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions. This makes it a valuable precursor for introducing the 2-methoxy-4-methylpyridine moiety into more complex molecules.

## Suzuki-Miyaura Cross-Coupling Reactions

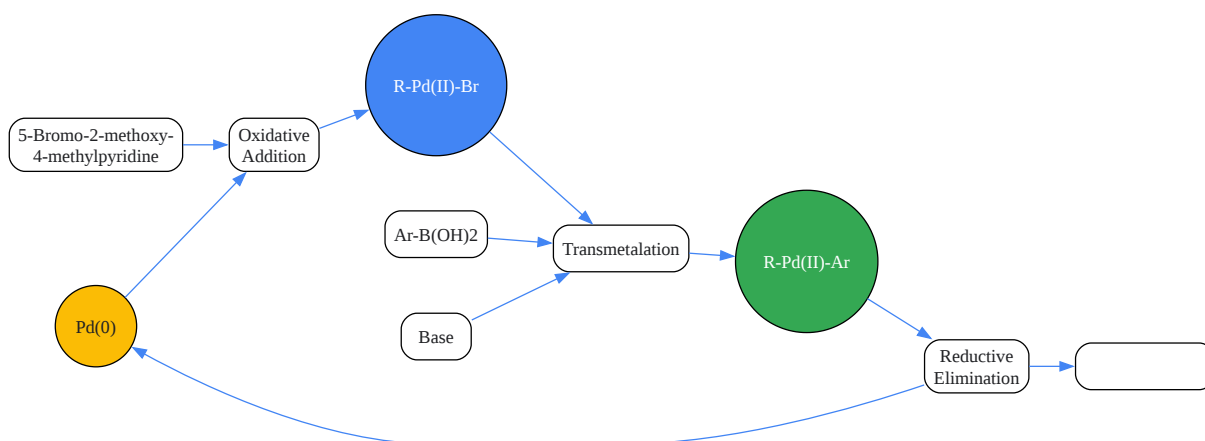
A key application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids, leading to the synthesis of a wide range of biaryl compounds. These structures are of significant interest in medicinal chemistry as they are common motifs in biologically active molecules, including kinase inhibitors.<sup>[5][6]</sup>

General Protocol for Suzuki-Miyaura Coupling:

- In a Schlenk flask, combine **5-Bromo-2-methoxy-4-methylpyridine** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, or Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
- Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction:



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Suzuki-Miyaura Catalytic Cycle

## Role in Kinase Inhibitor Development

Pyridine-based scaffolds are prevalent in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The functional groups on **5-Bromo-2-methoxy-4-methylpyridine** provide opportunities for chemists to modulate the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

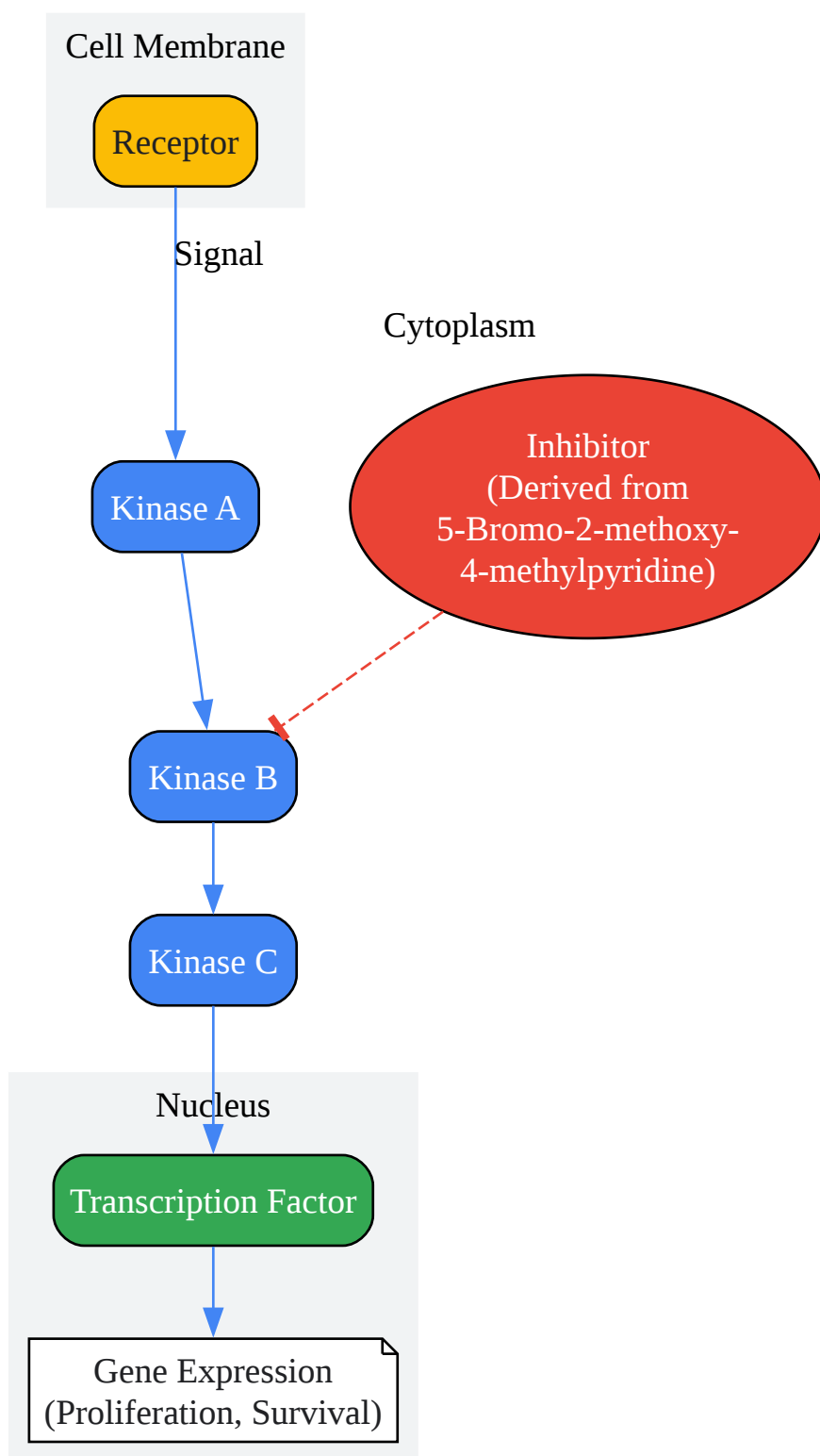
Derivatives of similar brominated pyridines have been investigated as inhibitors of various kinases, including those in the p38 MAP kinase and Anaplastic Lymphoma Kinase (ALK)

signaling pathways.[5][6] These pathways are often dysregulated in cancer and inflammatory diseases, making them important therapeutic targets.

#### Illustrative Signaling Pathway: Inhibition of a Generic Kinase Pathway

The following diagram illustrates a simplified, generic kinase signaling pathway and the point of inhibition by a hypothetical inhibitor derived from **5-Bromo-2-methoxy-4-methylpyridine**.





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### Generic Kinase Pathway Inhibition

## Conclusion

**5-Bromo-2-methoxy-4-methylpyridine** is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling allows for the synthesis of complex molecular architectures. The resulting compounds, particularly those with biaryl structures, are promising candidates for the development of novel therapeutics, especially kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this important building block for their scientific endeavors.

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